(-)-Tylocrebrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61302-92-9 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m0/s1 |
InChI Key |
YFEPHJVWLFGWKH-AWEZNQCLSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C(C[C@@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
melting_point |
220.0 °C |
Other CAS No. |
61302-92-9 |
Origin of Product |
United States |
Isolation and Natural Occurrence of Tylocrebrine
Plant Sources and Species
(-)-Tylocrebrine and related alkaloids have been identified in several plant species, most notably within the genera Tylophora and Ficus. Research has confirmed the presence of these compounds in the leaves, stems, and roots of these plants. nih.govacs.org
Key plant sources include:
Tylophora Species : This genus is a primary source of phenanthroindolizidine alkaloids. Species from which this compound or its analogs have been isolated include Tylophora crebriflora, Tylophora indica (also known as Tylophora asthmatica), Tylophora ovata, and Tylophora atrofolliculata. nih.govacademicjournals.orgrsc.orgmdpi.com The concentration of these alkaloids can range from 0.2 to 0.46% (w/w) in the leaves and roots of Tylophora indica. nih.gov
Ficus septica : This subtropical tree, belonging to the Moraceae family, is another significant source. acs.orglucidcentral.org Bioassay-guided fractionation of extracts from the stems of Ficus septica has led to the isolation of this compound along with several other known and new phenanthroindolizidine alkaloids. acs.orgnih.gov Although present, these compounds are often found in very low yields in this species. acs.org Other related alkaloids have also been found in the leaves of Ficus septica. impactfactor.orgnih.gov
The table below summarizes the primary plant sources for this compound.
| Genus | Species | Family | Plant Part(s) |
| Tylophora | T. crebriflora | Apocynaceae | Not specified |
| T. indica (syn. T. asthmatica) | Apocynaceae | Leaves, Roots | |
| T. ovata | Apocynaceae | Not specified | |
| T. atrofolliculata | Apocynaceae | Whole Plant | |
| Ficus | F. septica | Moraceae | Stems, Leaves |
Methodologies for Natural Product Isolation
The isolation of this compound from its natural sources is a meticulous process that involves several stages of extraction and purification. The general workflow is designed to separate the target alkaloid from a complex mixture of other plant metabolites. plantarchives.orgnih.govnih.gov
Initial Extraction: The process typically begins with the collection and processing of the plant material, which is often dried and powdered to increase the surface area for extraction. acs.orggoogle.com A common technique is solvent extraction, where the plant material is refluxed with an alcohol, such as methanol. acs.orggoogle.com This initial step yields a crude extract containing a wide array of compounds. google.com For instance, 46.5 kg of dried Ficus septica stem was refluxed with methanol to produce a crude extract. acs.org Similarly, 5.5 kg of the whole plant of T. atrofolliculata was refluxed with methanol to obtain its crude extract. google.com
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. The methanolic extract is often suspended in water and then partitioned successively with solvents of increasing polarity, such as chloroform (B151607) and n-butanol. acs.org This step helps in the preliminary fractionation of the extract, concentrating the alkaloids in a specific solvent phase. acs.org In some procedures, the aqueous solution is acidified before extraction with an organic solvent to separate non-alkaloidal compounds. mdpi.com
Chromatographic Purification: The alkaloid-rich fraction obtained from partitioning is further purified using various chromatographic techniques. nih.gov
Column Chromatography : This is a fundamental step where the extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel. acs.orggoogle.com Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent system used, allowing for their separation into different fractions. acs.org
High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is frequently employed. acs.orggoogle.com This technique offers high resolution and is used to isolate the pure this compound from the semi-purified fractions obtained from column chromatography. acs.orgmdpi.com
Thin-Layer Chromatography (TLC) : Throughout the process, TLC is used to monitor the progress of the separation, identify the fractions containing the desired compound, and select appropriate solvent systems for further purification steps. google.com
The following table outlines a typical isolation procedure for phenanthroindolizidine alkaloids like this compound.
| Step | Technique | Description | Purpose |
| 1 | Solvent Extraction | Dried, powdered plant material is refluxed with a solvent like methanol. acs.orggoogle.com | To create a crude extract containing the desired compounds from the plant matrix. |
| 2 | Solvent Partitioning | The crude extract is suspended in water and partitioned with immiscible solvents (e.g., chloroform). acs.org | To perform a preliminary separation of compounds based on polarity and enrich the alkaloid content. |
| 3 | Column Chromatography | The enriched extract is separated on a silica gel column using a gradient of solvents. acs.orggoogle.com | To separate the complex mixture into simpler fractions. |
| 4 | High-Performance Liquid Chromatography (HPLC) | Fractions containing the target compound are further purified using HPLC. acs.orggoogle.com | To achieve high-resolution separation and obtain the pure compound. |
The structures of the isolated compounds are ultimately confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgmdpi.com
Synthetic Strategies and Chemical Modifications of Tylocrebrine
Total Synthesis Approaches to (-)-Tylocrebrine and its Analogues
The synthesis of the characteristic phenanthroindolizidine core of this compound has been approached through various strategies, evolving from racemic preparations to highly selective enantioselective methods.
Early synthetic efforts provided access to racemic mixtures of phenanthroindolizidine alkaloids, including (±)-tylocrebrine. These routes were crucial for confirming the structure of the natural products and providing material for initial biological screening. A common strategy involves the construction of the phenanthroindolizidine skeleton from corresponding phenanthrene-9-carboxaldehydes. nih.gov One established synthesis of racemic tylocrebrine (B1682565), along with related alkaloids like (±)-tylophorine and (±)-antofine, was described, providing a foundational methodology for this class of compounds. publish.csiro.auscilit.com These methods often rely on key reactions such as thermal and radical cyclizations and Curtius rearrangements to build the pentacyclic framework. nih.gov While effective in producing the core structure, these racemic syntheses yield a mixture of enantiomers, necessitating further resolution if the biologically active single enantiomer is desired.
To overcome the limitations of racemic syntheses, significant research has been directed towards enantioselective methods that yield the specific, naturally occurring (-)-enantiomer of tylocrebrine. These advanced strategies employ chiral auxiliaries or catalysts to control the stereochemistry at the critical C-13a position.
A noteworthy approach involves the use of tert-butanesulfinamide as a chiral auxiliary. acs.orgnih.gov This method facilitates a collective asymmetric synthesis of several phenanthroindolizidine alkaloids, including this compound. acs.orgnih.govfigshare.com The key steps in this strategy include the asymmetric allylation of a tert-butanesulfinyl imine to generate a chiral homoallylic amine intermediate, which then serves as a versatile building block for constructing the indolizidine ring. acs.orgnih.gov The first enantioselective synthesis of the related (S)-(+)-tylophorine, which established the absolute configuration of the natural compound, utilized (S)-glutamic acid as a chiral pool starting material. nih.gov Another concise enantioselective synthesis employed a Friedel-Crafts acylation of the phenanthrene (B1679779) core with (S)-N-(trifluoroacetyl)prolyl chloride. nih.gov These methods represent a significant step forward, providing controlled access to the specific stereoisomer responsible for the compound's biological activity.
Innovation in C-C bond-forming reactions has been pivotal in advancing the synthesis of complex molecules like this compound. The development of novel coupling strategies has enabled more convergent and regioselective routes.
A significant breakthrough was the development of a vanadium(V) oxytrifluoride (VOF3)-mediated oxidative aryl-alkene coupling. acs.orgnih.gov This reaction features as the final ring-closing step in a highly convergent strategy to prepare phenanthroindolizidines. acs.orgresearchgate.net A key advantage of this method is that it allows for the regioselective preparation of C5-substituted phenanthroindolizidines, such as tylocrebrine, for the first time, overcoming a common challenge in previous syntheses. acs.orgnih.gov This approach involves three sequential C-C bond-forming steps, providing a modular route that facilitates late-stage diversification to create a library of analogues for structure-activity relationship studies. acs.org
Another novel method employed for the construction of the unique C5-methoxy-substituted phenanthrene ring of this compound is an Indium(III) chloride (InCl3)-catalyzed cycloisomerization. acs.orgnih.gov This reaction proceeds quantitatively from an o-propargylbiaryl compound, offering a practical and efficient alternative to traditional oxidative coupling methods for creating this specific substitution pattern. acs.orgnih.gov
Interactive Table: Key Synthetic Reactions for Tylocrebrine
| Reaction Type | Reagent/Catalyst | Key Feature | Reference |
| Oxidative Aryl-Alkene Coupling | VOF3 | Enables regioselective formation of the C5-substituted phenanthrene ring. | acs.orgnih.gov |
| Cycloisomerization | InCl3 | Quantitative construction of the C5-methoxy phenanthrene moiety from an o-propargylbiaryl precursor. | acs.orgnih.gov |
| Asymmetric Allylation | tert-Butanesulfinamide | Establishes the crucial stereocenter using a chiral auxiliary. | acs.orgnih.gov |
| Friedel-Crafts Acylation | (S)-N-(trifluoroacetyl)prolyl chloride / AlCl3 | Chiral proline derivative directs the asymmetric acylation of the phenanthrene core. | nih.gov |
Design and Synthesis of this compound Analogues and Derivatives
While this compound itself is a potent compound, its clinical development has been hampered by issues such as toxicity. researchgate.netjst.go.jp This has motivated extensive research into the design and synthesis of analogues and derivatives with improved pharmacological profiles.
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of phenanthroindolizidines that are essential for their biological activity. researchgate.net Modifications to both the phenanthrene core and the indolizidine ring have been explored to create analogues with enhanced potency and better druggability.
Studies have shown that the non-planar structure of the indolizidine moiety is critical for activity; increasing its planarity and rigidity leads to a significant reduction in potency. nih.govmdpi.com The substitution pattern on the phenanthrene ring also plays a vital role. For instance, a methoxy (B1213986) group at the 2-position is considered more favorable for cytotoxic activity than a hydrogen atom at the same position. nih.gov Other modifications, such as the introduction of a gem-dimethyl group, have been explored to improve stability, solubility, and pharmacokinetic properties. scienceopen.com The C-14 hydroxylation of the indolizidine ring has been identified as a favorable modification for improving in vivo pharmacokinetics. researchgate.net These systematic modifications provide a deeper understanding of the molecular requirements for activity and guide the design of superior therapeutic agents. researchgate.net
Interactive Table: Structure-Activity Relationships of Tylocrebrine Analogues
| Modification Site | Structural Change | Impact on Biological Activity/Properties | Reference |
| Indolizidine Moiety (E-Ring) | Increased planarity/rigidity | Significantly reduced cytotoxic potency. | nih.govmdpi.com |
| Indolizidine Moiety (E-Ring) | C-14 hydroxylation | Favorable for potent pharmacokinetics in vivo. | researchgate.net |
| Phenanthrene Ring | Methoxy group at C-2 | Favorable for cytotoxic activity compared to hydrogen. | nih.gov |
| General | Introduction of gem-dimethyl group | Can improve stability, solubility, and pharmacokinetics. | scienceopen.com |
| General | Salinization (forming salts) | Can increase water solubility and stability. | mdpi.comnih.govacs.org |
A major challenge with potent alkaloids like tylocrebrine is managing their toxicity and poor pharmacokinetic properties, such as low water solubility and unwanted penetration of the blood-brain barrier (BBB). jst.go.jpmdpi.com Prodrug strategies offer a powerful approach to address these issues by chemically modifying the parent drug into an inactive form that is converted back to the active drug in vivo.
One promising strategy is the development of highly polar, permanently charged quaternary ammonium (B1175870) salts. mdpi.com This modification significantly increases water solubility and is predicted to prevent the molecule from crossing the BBB, thereby reducing the potential for central nervous system toxicity that has plagued this class of compounds. mdpi.com For instance, hypoxia-targeted prodrugs of the related alkaloids antofine and tylophorine (B1682047) have been developed. These prodrugs are designed to be stable and less cytotoxic under normal oxygen (normoxic) conditions but are activated to release the potent parent drug under the low oxygen (hypoxic) conditions characteristic of solid tumors. mdpi.com Another approach is the "co-drug" or "mutual prodrug" strategy, where the alkaloid is covalently linked to another active drug. jst.go.jp This has been explored by creating a co-drug of 14-hydroxytylophorine and dichloroacetate, aiming to combine their anticancer effects and potentially improve pharmacokinetic properties. jst.go.jp Such strategies hold promise for reformulating tylocrebrine and its analogues into safer and more effective clinical candidates. medscape.com
Molecular and Cellular Mechanisms of Action of Tylocrebrine
Ribosomal Inhibition and Protein Synthesis Disruption
The primary and most well-documented mechanism of action of (-)-Tylocrebrine is the potent inhibition of protein synthesis. nih.govdrugfuture.com This inhibitory effect is a key contributor to its cytotoxic and antitumor properties. iiarjournals.org The disruption of this fundamental cellular process occurs through direct interaction with the ribosomal machinery.
Interference with Translational Elongation
This compound specifically interferes with the elongation step of protein synthesis. nih.govplos.orgnih.gov It has been observed that the compound prevents the breakdown of polyribosomes and the release of nascent peptides, which is characteristic of an inhibitor of peptide chain elongation. nih.gov Further studies have confirmed that this compound is not an inhibitor of peptide bond formation itself, but rather blocks the translocation step of elongation. nih.govebi.ac.uk This is supported by findings that a tylophorine (B1682047) analog, DCB-3503, causes a shift in the sedimentation profiles of ribosomes and mRNAs towards the polysomal fractions while diminishing the abundance of monosomes, a clear indicator of elongation inhibition. plos.orgplos.org
Impact on Specific Protein Expression Profiles (e.g., Cyclin D1, Survivin, β-catenin)
The global inhibition of protein synthesis by this compound has a pronounced effect on proteins with short half-lives. plos.orgsemanticscholar.org This leads to a rapid depletion of key regulatory proteins involved in cell cycle progression and survival. A tylophorine analog, DCB-3503, has been shown to significantly down-regulate the expression of several pro-oncogenic and pro-survival proteins, including:
Cyclin D1: A critical regulator of the G1 to S phase transition in the cell cycle. plos.orgsemanticscholar.orgjcancer.org Its downregulation contributes to cell cycle arrest.
Survivin: An anti-apoptotic protein that promotes tumor cell survival. plos.orgjcancer.orgjbr-pub.org.cn Its reduction can lead to increased apoptosis.
β-catenin: A key component of the Wnt signaling pathway, which is often dysregulated in cancer. plos.orgjcancer.org
Importantly, the decrease in these protein levels occurs without a corresponding decrease in their mRNA levels, confirming that the inhibitory effect is at the translational level. plos.orgplos.orgsemanticscholar.org
Comparison with Other Protein Synthesis Inhibitors
The mechanism of this compound and its analogs differs from that of other well-known protein synthesis inhibitors. For instance, unlike cycloheximide (B1669411), which also inhibits elongation, the effects of some tylophorine analogs on protein synthesis are distinct in cell culture and in vitro translation systems. plos.orgsemanticscholar.org While cycloheximide blocks peptidyl transferase activity, tylocrebrine-like compounds appear to primarily affect translocation. nih.govsemanticscholar.org
Furthermore, the action of DCB-3503 is distinct from inhibitors like homoharringtonine (B1673347) and bruceantin, which also inhibit polysome chain elongation, and didemnin (B1252692) B, which targets the eukaryotic elongation factor 1α. plos.org The unique mechanism of action of tylophorine analogs suggests they could be valuable tools for cancer therapy, potentially complementing existing chemotherapeutic agents and overcoming drug resistance. plos.org
Nucleic Acid Synthesis Modulation
Inhibition of DNA Synthesis (e.g., Thymidylate Synthase, Dihydrofolate Reductase)
This compound has been shown to irreversibly inhibit DNA synthesis, as demonstrated by the reduced incorporation of radiolabeled thymidine (B127349). nih.govaltmedrev.com This inhibition is thought to occur, in part, through the targeting of key enzymes involved in the biosynthesis of DNA precursors. nih.gov Two such enzymes are:
Thymidylate Synthase (TS): This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govwikipedia.org Phenanthroindolizidine alkaloids have been shown to inhibit TS activity. capes.gov.br
Dihydrofolate Reductase (DHFR): DHFR is another vital enzyme in nucleic acid biosynthesis, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. nih.govwikipedia.orgvietnamjournal.ru Inhibition of DHFR by phenanthroindolizidine alkaloids has been reported. iiarjournals.orgeurekaselect.comdiva-portal.org
The inhibition of these enzymes disrupts the supply of necessary building blocks for DNA replication, leading to a halt in DNA synthesis and ultimately contributing to cell death. nih.gov
Inhibition of RNA Synthesis
This compound belongs to the phenanthroindolizidine class of alkaloids, which are recognized for their potent inhibitory effects on protein synthesis. plos.orgiupac.org While the primary target is the ribosome, leading to a blockade of translation, these compounds also affect nucleic acid synthesis, albeit to a lesser extent. plos.orgmdpi.com Studies on tylocrebrine (B1682565) and related alkaloids, such as tylophorine, have demonstrated that they inhibit the synthesis of both DNA and RNA. plos.orgnih.gov The inhibition of protein and DNA synthesis by tylocrebrine has been reported as irreversible. mdpi.com
Research on DCB-3503, an analog of the related compound tylophorine, showed it inhibited the incorporation of radiolabeled uridine (B1682114) into RNA, although this effect was less pronounced compared to its inhibition of amino acid and thymidine incorporation. plos.org This suggests that while RNA synthesis is affected, it is not the principal mechanism of action for this class of compounds. plos.org The primary mechanism for Tylophora alkaloids is the inhibition of protein synthesis via interaction with the larger ribosomal subunit. iupac.orgnih.gov
Table 1: Effect of this compound and Related Alkaloids on Macromolecular Synthesis
| Compound Class | Primary Target | Secondary Target | Effect on RNA Synthesis | Reference |
|---|
Cell Cycle Regulation and Arrest
A significant aspect of the anticancer activity of phenanthroindolizidine alkaloids, the class to which this compound belongs, is their ability to halt cell proliferation by interfering with the cell cycle. mdpi.com A primary mechanism identified is the induction of cell cycle arrest, predominantly in the G1 phase. mdpi.comresearchgate.netnih.gov
Research on tylophorine, a closely related alkaloid, has shown that it arrests various carcinoma cells in the G1 phase of the cell cycle. researchgate.netnih.gov This G1 arrest is a dominant effect, even though some retardation of the S-phase progression is also observed. researchgate.net This mechanism is considered a key contributor to the antiproliferative properties of tylophorine analogues. mdpi.com The G1 phase is a critical checkpoint for cell growth and division, and its arrest prevents cells from entering the DNA synthesis (S) phase, thereby blocking replication. taylorandfrancis.com
The induction of G1 arrest by tylophorine analogues has been linked to the modulation of key regulatory proteins, including cyclin-dependent kinase (CDK) inhibitors. mdpi.com Specifically, the arrest has been associated with the p53-dependent stimulation of the gene that codes for the p21 protein (also known as Cip1). mdpi.comaltmedrev.com The p21 protein is a universal inhibitor of cyclin-CDK complexes. doi.org By binding to these complexes, p21 blocks their kinase activity, which is essential for the cell to progress from the G1 to the S phase. nih.govfrontiersin.org The upregulation of p21 is a crucial mechanism by which DNA damage or other cellular stresses can lead to a G1 checkpoint halt. frontiersin.org
A critical mechanism underlying the G1 arrest induced by this class of alkaloids is the downregulation of Cyclin A2. mdpi.comresearchgate.net Studies on tylophorine demonstrate that treatment of carcinoma cells leads to a marked decrease in the expression of Cyclin A2. researchgate.netnih.gov It was further shown that this downregulation of Cyclin A2 plays a vital role in the induction of G1 arrest. researchgate.netnih.gov The reduction in Cyclin A2 levels is a direct contributor to the cell cycle blockade, preventing the transition from G1 to S phase. researchgate.net
Table 2: Effects of Tylophorine Analogues on Cell Cycle Regulatory Proteins
| Regulatory Protein | Effect | Consequence | Reference |
|---|---|---|---|
| p21 (Cip1) | Upregulation/Induction | Inhibition of Cyclin-CDK complexes, contributing to G1 arrest. | mdpi.comaltmedrev.com |
Transcriptional Factor Pathway Modulation
The regulation of cell cycle proteins by this compound and its analogues involves the modulation of key transcriptional pathways, including the Activator Protein-1 (AP-1) pathway. nih.gov However, the interaction is not a straightforward inhibition. Instead, research on tylophorine shows a more nuanced modulation. Treatment with tylophorine leads to an increased accumulation of c-Jun, a core component of the AP-1 transcription factor. oup.comscispace.com
Table 3: Modulation of the AP-1 Pathway by Tylophorine
| AP-1 Component | Effect of Treatment | Mechanism | Downstream Effect | Reference |
|---|
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
This compound and its analogs, known as tylophorine-based compounds, have demonstrated the ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net NF-κB is a crucial protein complex that regulates immune responses, cellular survival, and the transcription of DNA. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon receiving specific cellular signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and allowing the NF-κB complex to move into the nucleus. mdpi.com Once in the nucleus, NF-κB binds to DNA and activates the transcription of target genes. wikipedia.org
Research indicates that tylophorine derivatives can suppress NF-κB-mediated transcription. nih.gov One of the mechanisms by which these compounds are thought to exert their anti-inflammatory and antitumor effects is through the inhibition of this pathway. iiarjournals.org Studies have shown that among various signaling pathways, the NF-κB pathway is particularly sensitive to inhibition by tylophora alkaloids. nih.gov For instance, the tylophorine analogue DCB-3503 has been shown to inhibit NF-κB and down-regulate pro-survival proteins like cyclin D1. mdpi.com Another analogue, PBT-1, has been found to suppress the NF-κB pathway, leading to cell cycle arrest and apoptosis. acs.org The inhibition of the NF-κB pathway by these compounds is also associated with a decrease in the phosphorylation of the p65 subunit of NF-κB. mdpi.comresearchgate.net
Table 1: Effect of Tylophora Alkaloids on NF-κB Signaling
| Compound/Analog | Observed Effect on NF-κB Pathway | Reference |
| Tylophora Alkaloids (general) | Inhibition of NF-κB mediated transcription. nih.gov | nih.gov |
| Tylophorine Derivatives | Inhibition of NF-κB mediated transcription. nih.gov | nih.gov |
| DCB-3503 | Inhibition of NF-κB and downregulation of pro-survival proteins. mdpi.com | mdpi.com |
| PBT-1 | Suppression of the NF-κB pathway. acs.org | acs.org |
| NK-007 ((±)-tylophorine malate) | Decreased phosphorylation of NF-κB. mdpi.com | mdpi.com |
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
This compound and related phenanthroindolizidine alkaloids have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). researchgate.net HIF-1 is a key transcription factor that allows cells to adapt to low oxygen conditions, or hypoxia. nih.gov It is composed of two subunits: the constitutively expressed HIF-1β and the oxygen-regulated HIF-1α. nih.gov Under normal oxygen levels, HIF-1α is rapidly degraded. plos.org However, in hypoxic conditions, HIF-1α stabilizes and dimerizes with HIF-1β, translocating to the nucleus to activate genes involved in processes like angiogenesis and cell survival. nih.govplos.org
The inhibition of HIF-1 is a significant aspect of the anticancer activity of these alkaloids. nih.gov Overexpression of HIF-1 is linked to tumor progression and resistance to treatment. nih.gov Tylophorine-based compounds have been shown to inhibit the transcriptional activity of HIF-1. iiarjournals.org This inhibition can occur through various mechanisms, including preventing the translation of HIF-1α mRNA and inhibiting its transcriptional activity. mdpi.comoncotarget.com Research on related alkaloids has demonstrated potent inhibition of hypoxia-induced HIF-1 transcriptional activity in cancer cells. researchgate.net
Table 2: Research Findings on HIF-1 Inhibition by Tylophorine-Related Compounds
| Compound Class | Specific Finding | Cell Line/Model | Reference |
| Phenanthroindolizidine Alkaloids | Inhibition of HIF-1. researchgate.net | General | researchgate.net |
| Tylophorine-based compounds | Inhibition of HIF-1 transcriptional activity. iiarjournals.org | General | iiarjournals.org |
| Tubulosine (related alkaloid) | Potent inhibition of HIF-1 transcriptional activity. researchgate.net | Human U251 glioma cells | researchgate.net |
| General HIF-1 Inhibitors | Can act by inhibiting HIF-1α mRNA translation or transcriptional activity. mdpi.comoncotarget.com | General | mdpi.comoncotarget.com |
Signal Transduction Pathway Perturbation
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
This compound and its analogs interfere with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis, the formation of new blood vessels. mdpi.comreactome.org VEGFR2, a receptor tyrosine kinase, is a primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A). wikipathways.orgmdpi.com The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. nih.govwikipathways.org
Tylophorine has been shown to directly inhibit VEGFR2 tyrosine kinase activity. nih.gov This inhibition blocks the VEGF-induced phosphorylation of VEGFR2, thereby disrupting the entire downstream signaling cascade. nih.gov Molecular docking studies suggest that tylophorine can bind to the ATP-binding site of the VEGFR2 kinase domain. nih.gov The inhibition of VEGFR2 signaling by tylophorine and its derivatives leads to a reduction in angiogenesis, which is a key component of their antitumor activity. mdpi.comnih.gov
Table 3: Effects of Tylophorine on VEGFR2 Signaling
| Action | Molecular Consequence | Cellular Outcome | Reference |
| Directly inhibits VEGFR2 tyrosine kinase activity. nih.gov | Blocks VEGF-induced phosphorylation of VEGFR2. nih.gov | Inhibits endothelial cell proliferation, migration, and tube formation. nih.gov | nih.gov |
| Binds to ATP-binding region of VEGFR2 kinase unit. nih.gov | Prevents ATP binding and subsequent receptor phosphorylation. wikipedia.org | Suppresses angiogenesis. nih.gov | nih.govwikipedia.org |
Regulation of AKT/mTOR Pathway
The AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is modulated by this compound and its analogs. researchgate.netwikipedia.org The pathway is initiated by the activation of PI3K, which in turn activates AKT. wikipedia.org Activated AKT has multiple downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which plays a key role in protein synthesis. wikipedia.orgnih.gov
Tylophorine derivatives have been reported to interfere with the AKT/mTOR pathway. researchgate.net For example, some analogs have been shown to inhibit the AKT/mTOR pathway, which may contribute to their anti-inflammatory effects. researchgate.netnih.gov In the context of cancer, the inhibition of AKT activation is a mechanism through which these compounds can induce apoptosis and cell cycle arrest. acs.org Tylophorine has been observed to inhibit the phosphorylation of both AKT and mTOR in endothelial cells, which is a downstream effect of its inhibition of VEGFR2. nih.gov However, it is noteworthy that the tylophorine analog DCB-3503 has been reported to not affect protein synthesis through the mTOR pathway, suggesting that the effects on this pathway can be compound-specific. researchgate.net
Table 4: Modulation of the AKT/mTOR Pathway by Tylophorine Analogs
| Compound/Analog | Effect on AKT/mTOR Pathway | Cellular Context | Reference |
| Tylophorine | Inhibits VEGF-induced phosphorylation of AKT and mTOR. nih.gov | Endothelial cells | nih.gov |
| Tylophorine derivatives | Interference with the AKT/mTOR pathway. researchgate.net | General | researchgate.net |
| PBT-1 | Inactivates Akt. acs.org | Lung cancer cells | acs.org |
| Tylophorine analog 31 | Inhibition of the AKT/mTOR pathway. researchgate.netnih.gov | T cells | researchgate.netnih.gov |
| DCB-3503 | Does not affect protein synthesis via the mTOR pathway. researchgate.net | Hepatoma cells | researchgate.net |
Modulation of ERK Pathway
This compound and its derivatives also modulate the Extracellular signal-regulated kinase (ERK) pathway, another critical signaling cascade involved in cell proliferation and differentiation. plos.org The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is often activated downstream of growth factor receptors like VEGFR2. nih.gov
Studies have shown that tylophorine can inhibit the VEGF-induced phosphorylation of ERK1/2 in endothelial cells, without affecting the total expression levels of ERK1/2. nih.gov This inhibition contributes to the anti-proliferative effects of the compound. nih.gov Furthermore, research on deoxytylophorinine derivatives revealed that potent compounds in this class exerted notable inhibitory effects on ERK phosphorylation. plos.org This suggests that suppression of ERK activation is a key mechanism contributing to the anticancer activities of these alkaloids. plos.org Some tylophorine analogues have also been shown to inhibit ERK expression, which is linked to their immunomodulatory effects, such as enhancing the differentiation of regulatory T cells. mdpi.com
Table 5: Impact of Tylocrebrine and its Analogs on the ERK Pathway
| Compound/Analog | Observed Effect | Cellular Context | Reference |
| Tylophorine | Inhibits VEGF-induced phosphorylation of ERK1/2. nih.gov | Endothelial cells | nih.gov |
| Deoxytylophorinine derivatives | Potent inhibitory effects on ERK phosphorylation. plos.org | A549 lung cancer cells | plos.org |
| Tylophorine analogue DCB-3503 | Inhibition of ERK expression. mdpi.com | T cells | mdpi.com |
Apoptosis Induction Pathways
This compound and related alkaloids are known to induce apoptosis, or programmed cell death, through various pathways. researchgate.net Apoptosis can be initiated through two main routes: the extrinsic pathway, which is triggered by external signals via death receptors, and the intrinsic pathway, which responds to internal cellular stress and involves the mitochondria. teachmeanatomy.infowikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. wikipedia.orgthermofisher.com
The pro-apoptotic properties of tylophorine-based compounds have been linked to the regulation of caspase 3 and 9 genes. mdpi.com Specifically, tylophorine has been shown to promote increased apoptosis in breast cancer cells by regulating the expression of these caspases. researchgate.net The activation of caspase-3, an executioner caspase, is a common feature observed in apoptosis induced by Tylophora alkaloids. researchgate.netaltmedrev.com The induction of apoptosis by these compounds is a key mechanism underlying their anticancer effects. iiarjournals.orgresearchgate.net This process is often accompanied by characteristic features such as nuclear condensation and the formation of apoptotic bodies. researchgate.net
Table 6: Apoptosis Induction by Tylophora Alkaloids
| Compound/Class | Key Finding | Apoptotic Pathway Component | Cell Line | Reference |
| Tylophorine-based compounds | Regulation of caspase 3 and 9 genes. mdpi.com | Caspase-3, Caspase-9 | General | mdpi.com |
| Tylophorine | Promotes increased apoptosis. researchgate.net | Caspases 3 and 9 | T47D breast cancer cells | researchgate.net |
| Tylophora alkaloids | Induction of apoptosis with characteristic features. researchgate.net | Caspase-3 | K562 cells | researchgate.net |
| YPC-10157 (Phenanthroindolizidine derivative) | Induces apoptosis. iiarjournals.org | Not specified | Human colon cancer and leukemia xenografts | iiarjournals.org |
Activation of Caspase-3/7 Activity
A crucial step in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. mdpi.comgithub.io These enzymes are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. github.io Research has demonstrated that this compound and its analogs can induce apoptosis through the activation of the caspase cascade. altmedrev.comiiarjournals.org
Studies on related phenanthroindolizidine alkaloids have shown that treatment of cancer cells with these compounds leads to a significant increase in caspase-3/7 activity. iiarjournals.orgresearchgate.net For instance, in tumor xenograft models, treatment with tylocrebrine resulted in the increased expression of cleaved caspase-3, an indicator of its active form. nih.gov This activation is a downstream event that can be triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.comscielo.org The activation of caspase-3 is a key event in the apoptotic cascade, leading to the dismantling of the cell. mdpi.comeurekaselect.com While the precise upstream signaling leading to caspase-3/7 activation by this compound is a subject of ongoing research, its role as a potent inducer of this critical apoptotic event is well-established. iiarjournals.orgnih.gov
Table 1: Experimental Observations of Caspase Activation by Tylocrebrine and Related Compounds
| Compound/Treatment | Cell Line/Model | Observation | Reference |
|---|---|---|---|
| This compound | A431 tumor xenograft | Increased cleaved caspase-3 staining | nih.gov |
| Tylophorine alkaloids | K562 human erythroleukemic cells | Activation of caspase-3 | eurekaselect.com |
| Tylophorine | T47D breast cancer cells | Upregulation of caspase-3 expression | researchgate.net |
| YPC-10157 (PA derivative) | Human cancer cell lines | Increased caspase-3/7 activity | iiarjournals.orgresearchgate.net |
| Tylophorine compounds | TGEV-infected ST cells | Activation of caspase-3 | nih.gov |
Promotion of Proapoptotic Properties
This compound's ability to promote apoptosis extends beyond caspase activation and involves a broader influence on the cellular machinery that governs cell death. nih.govmdpi.com The compound exhibits marked proapoptotic properties in various cancer cell lines. nih.govresearchgate.net This is achieved through multiple mechanisms, including the inhibition of protein synthesis, which can preferentially affect the levels of short-lived anti-apoptotic proteins. nih.govplos.org
The induction of apoptosis is a complex process that can be initiated by various cellular stresses. mdpi.com this compound's interference with fundamental cellular processes like protein and nucleic acid synthesis creates a stressful environment that can trigger the intrinsic apoptotic pathway. nih.gov Research indicates that the inhibition of protein synthesis by tylocrebrine is irreversible. nih.gov This sustained stress can lead to the release of pro-apoptotic factors from the mitochondria, ultimately culminating in cell death. plos.org
Furthermore, studies have shown that treatment with tylocrebrine can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, as evidenced by decreased Ki67 staining (a proliferation marker) and increased cleaved caspase-3 expression in tumor models. nih.gov The proapoptotic effects of tylocrebrine and its analogs are a cornerstone of their potent anticancer activity, making them a subject of significant interest in cancer research. nih.govresearchgate.net
Table 2: Proapoptotic Effects of this compound and Related Alkaloids
| Compound | Key Proapoptotic Effect | Cellular Context | Reference |
|---|---|---|---|
| This compound | Inhibition of protein and DNA synthesis | Ehrlich ascites tumor cells | nih.gov |
| This compound | Inhibition of tumor cell proliferation, induction of apoptosis | A431 tumor model | nih.gov |
| Tylophorine alkaloids | Induction of apoptosis | Human cancer cell lines | researchgate.netbenthamscience.com |
| Tylophorine | Increased number of apoptotic cells | T47D breast cancer cells | researchgate.net |
| YPC-10157 (PA derivative) | Induction of apoptosis | Human cancer cell lines | iiarjournals.org |
Preclinical Biological Activities and Efficacy of Tylocrebrine and Its Analogues
Antineoplastic Activities in vitro
(-)-Tylocrebrine, a phenanthroindolizidine alkaloid, and its analogues have demonstrated significant cytotoxic effects across a wide array of human cancer cell lines. mdpi.commdpi.com These compounds have shown potent growth-inhibitory activity, often in the nanomolar to picomolar range. mdpi.com
Studies have highlighted the particular sensitivity of melanoma and lung cancer cell lines to tylophorine-based compounds. mdpi.com For instance, tylophorine (B1682047) and its analogues, when evaluated by the National Cancer Institute (NCI), exhibited potent and consistent growth inhibitory activity (GI50 ~10⁻⁸ M) across all 60 cancer cell lines in their screening panel, with notable effectiveness against melanoma and lung tumor cell lines. plos.org
The cytotoxic activity of these alkaloids extends to various other cancer types, including colorectal carcinoma, breast carcinoma, and ovarian adenocarcinoma. researchgate.net For example, (R)-tylocrebrine has displayed antiproliferative activity in the nanomolar range against human colorectal carcinoma, human breast carcinoma, and drug-resistant human ovarian adenocarcinoma cell lines. researchgate.net Similarly, other phenanthroindolizidines like ficuseptine, (+)-tylophorine, and a mixture of (+)-tylocrebrine and (+)-isotylocrebrine have shown strong cytotoxic effects against human gastric adenocarcinoma (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines. researchgate.netcapes.gov.br
The mechanism underlying this cytotoxicity is primarily attributed to the inhibition of protein synthesis. mdpi.comnih.gov Tylocrebrine (B1682565), along with related compounds like tylophorine and cryptopleurine (B1669640), has been shown to inhibit protein synthesis in Ehrlich ascites tumor cells at low concentrations (EC50 values from 0.01 to 1 µM), while inhibition of nucleic acid synthesis required higher concentrations. mdpi.comnih.gov The inhibition of protein and DNA synthesis by tylocrebrine has been reported to be irreversible. mdpi.com
Below is a table summarizing the in vitro cytotoxic activity of this compound and its analogues against various cancer cell lines.
| Compound | Cancer Cell Line(s) | Activity | Reference(s) |
| This compound | Human colorectal carcinoma, human breast carcinoma, drug-resistant human ovarian adenocarcinoma | Potent antiproliferative activity (nanomolar range) | researchgate.net |
| Tylophorine analogues | NCI-60 panel (including melanoma and lung cancer) | Potent growth inhibitory activity (GI50 ~10⁻⁸ M) | plos.org |
| Ficuseptine, (+)-Tylophorine, (+)-Tylocrebrine/(+)-Isotylocrebrine mixture | NUGC (gastric adenocarcinoma), HONE-1 (nasopharyngeal carcinoma) | Strong cytotoxic activity | researchgate.netcapes.gov.br |
| Tylocrebrine, Tylophorine, Cryptopleurine | Ehrlich ascites tumor cells | Inhibition of protein synthesis (EC50 0.01-1 µM) | mdpi.comnih.gov |
| Pergularinine, Tylophorinidine (B1199142) | L. leichmannii cells | Potent toxicity and growth inhibition | capes.gov.br |
| Phenanthrene-based tylophorine derivatives | A549 (human large-cell lung carcinoma) | Cytotoxic activity (IC50 values as low as 0.16 µM) | mdpi.comcapes.gov.br |
A significant attribute of this compound and its analogues is their ability to exert antiproliferative effects on multidrug-resistant (MDR) cancer cell lines. mdpi.com This suggests a mechanism of action that is distinct from many conventional chemotherapeutic agents, which are often rendered ineffective by the overexpression of drug efflux pumps like P-glycoprotein. iiarjournals.orgoncotarget.com
For instance, tylophorine and its derivatives have demonstrated potent antitumor activities against various drug-resistant or cross-resistant tumor cell lines. researchgate.net The NCI's evaluation of tylophorine analogues revealed their effectiveness against cell lines that overexpress the MDR and MRP (multidrug resistance-associated protein) transporters. mdpi.com
Studies on specific analogues further support this observation. (-)-Antofine (B1663387), another phenanthroindolizidine alkaloid, effectively inhibited the proliferation of Met-mutated Caki-1 renal cancer cells, which are resistant to known Met tyrosine kinase inhibitors (TKIs). nih.gov Furthermore, the cytotoxic activity of several phenanthroindolizidine alkaloids, including antofine, desmethylantofine, tylophorine, and isotylocrebrine, was assessed on both drug-sensitive (KB-3-1) and multidrug-resistant (KB-V1) cancer cell lines, with some compounds showing IC50 values in the low nanomolar range, comparable to clinically used cytotoxic drugs. nih.govresearchgate.net
The table below summarizes the antiproliferative effects of this compound and its analogues on multidrug-resistant cell lines.
| Compound/Analogue | Multidrug-Resistant Cell Line(s) | Key Findings | Reference(s) |
| Tylophorine analogues | Cell lines overexpressing MDR and MRP transporters | Effective against MDR cell lines | mdpi.com |
| (-)-Antofine | Met-mutated Caki-1 (renal cancer) | Effective inhibition of proliferation in TKI-resistant cells | nih.gov |
| (-)-(R)-13aalpha-antofine, (-)-(R)-13aalpha-6-O-desmethylantofine, (-)-(R)-13aalpha-tylophorine, (+)-(S)-13abeta-isotylocrebrine | KB-V1 (multidrug-resistant) | Low nanomolar IC50 values | nih.govresearchgate.net |
| (R)-Tylocrebrine | Drug-resistant human ovarian adenocarcinoma | Potent antiproliferative activity | researchgate.net |
The tumor microenvironment is often characterized by acidic conditions due to increased metabolic activity and poor perfusion. nih.govfrontiersin.org This acidity can impact the efficacy of certain anticancer drugs. nih.gov
This compound, being a weak base, becomes ionized under acidic conditions. nih.gov This ionization can decrease its diffusion across the cell membrane, leading to reduced intracellular accumulation and, consequently, a decrease in its cytotoxic efficacy. nih.govumn.edu Studies on A431 and A549 cancer cells have shown a significant reduction in tylocrebrine uptake and a dramatic decrease in its potency under acidic pH conditions (pH 6.3-6.7) compared to physiological pH (7.4). nih.gov For example, the IC50 values for tylocrebrine in A549 and A431 cells increased from 210 nM and 37 nM at neutral pH to 432 nM and 361 nM under acidic conditions, respectively. nih.gov
However, formulation strategies, such as encapsulation in targeted nanoparticles, have been explored to overcome this limitation. nih.govumn.edu When encapsulated in nanoparticles targeted to the epidermal growth factor receptor (EGFR), the potency of tylocrebrine was less affected by the acidic extracellular pH. umn.edu
The table below details the efficacy of this compound under different pH conditions.
| Cell Line | pH Condition | IC50 Value | Key Observation | Reference(s) |
| A549 | 7.4 (Physiological) | 210 nM | Potent efficacy | nih.gov |
| A549 | ~6.5 (Acidic) | 432 nM | Decreased efficacy | nih.gov |
| A431 | 7.4 (Physiological) | 37 nM | Potent efficacy | nih.gov |
| A431 | ~6.5 (Acidic) | 361 nM | Decreased efficacy | nih.gov |
Antineoplastic Activities in vivo
Murine xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are crucial preclinical tools for evaluating the in vivo efficacy of potential anticancer agents. nih.govmdpi.compharmacologydiscoveryservices.comelifesciences.org this compound and its analogues have been investigated in such models, demonstrating their potential for tumor growth inhibition.
For instance, a tylophorine analog, DCB-3503, was shown to block the growth and differentiation of human pancreatic ductal (PANC-1) and hepatocellular (HepG2) cancer cells in xenograft mouse models. mdpi.complos.orgresearchgate.net Similarly, another analogue, YPC-10157, exhibited a strong antitumor effect in xenograft models of human colon cancer and leukemia. iiarjournals.org
Formulation strategies have also been shown to enhance the in vivo efficacy of tylocrebrine. When formulated in polymeric nanoparticles targeted to the epidermal growth factor receptor (EGFR), tylocrebrine demonstrated significantly greater tumor growth inhibition in a mouse xenograft model of epidermoid cancer compared to the free drug. nih.govnih.gov This enhanced efficacy was attributed to improved tumor accumulation of the drug. nih.govnih.gov
The table below presents a summary of the efficacy of this compound and its analogues in various murine xenograft models.
| Compound/Formulation | Xenograft Model | Key Findings | Reference(s) |
| DCB-3503 (Tylophorine analog) | PANC-1 (pancreatic), HepG2 (hepatocellular) | Blocked tumor growth and differentiation | mdpi.complos.orgresearchgate.net |
| YPC-10157 | HCT116 (colon), HL-60 (leukemia) | Significant inhibition of tumor growth | iiarjournals.org |
| EGFR-targeted Tylocrebrine Nanoparticles | A431 (epidermoid cancer) | Greater tumor growth inhibition than free drug | nih.govnih.gov |
| (-)-Antofine | Caki-1 (renal cancer) | Inhibition of STAT3 nuclear translocation in vivo | nih.gov |
Studies in animal models have provided further evidence for the tumor growth inhibitory properties of this compound and its analogues. These studies often measure the reduction in tumor volume or weight over time following treatment.
In a human cancer cell xenograft model using HCT116 cells, treatment with YPC-10157 mesylate resulted in significant inhibition of tumor growth, with inhibition rates of 49.4% and 64.6% at different doses compared to the vehicle control. iiarjournals.org Similarly, in an A431 tumor model, treatment with a solution of tylocrebrine led to a reduction in the rate of tumor growth compared to saline-treated animals. nih.gov
The antitumor activity of these compounds is often more pronounced in vivo when appropriate delivery systems are employed. As mentioned previously, EGFR-targeted nanoparticles containing tylocrebrine resulted in more significant tumor inhibition in a xenograft mouse model of human epidermoid cancer compared to both saline and non-targeted nanoparticles. umn.edunih.gov
The table below provides a summary of tumor growth inhibition studies for this compound and its analogues in animal models.
| Compound/Analogue | Animal Model (Tumor Type) | Outcome | Reference(s) |
| YPC-10157 mesylate | HCT116 (human colon cancer) xenograft | 49.4% and 64.6% tumor growth inhibition at different doses | iiarjournals.org |
| Tylocrebrine solution | A431 (epidermoid cancer) xenograft | Reduction in tumor growth rate | nih.gov |
| EGFR-targeted Tylocrebrine Nanoparticles | A431 (epidermoid cancer) xenograft | More significant tumor inhibition compared to free drug and non-targeted nanoparticles | umn.edunih.gov |
| C-14 hydroxylated tylophorine analogs | In vivo models | More efficient at reducing tumor growth | nih.gov |
Antiviral Properties
This compound and its parent class of phenanthroindolizidine alkaloids have demonstrated a broad spectrum of antiviral activities across different viral families, including those that infect humans and plants. Research highlights their potential as scaffolds for the development of novel antiviral agents.
Inhibition of Human Immunodeficiency Virus (HIV) Replication
The potential of tylophora alkaloids as inhibitors of the Human Immunodeficiency Virus (HIV) has been an area of scientific investigation. A study involving the synthesis and bioassay of a series of 38 tylophora alkaloids and their derivatives was the first to systematically evaluate their anti-HIV activity. researchgate.netresearchgate.net The results from this research were promising, indicating that many of these alkaloids possess significant HIV inhibitory effects. researchgate.net
Notably, certain compounds within the tested series demonstrated anti-HIV activity at low nanomolar concentrations. researchgate.net For instance, compounds designated as 1, 4, and 25 showed inhibitory effects of 71%, 60%, and 64% respectively, at a concentration of 50 nM. researchgate.net This level of potency is comparable to that of azidothymidine (AZT), an early and pivotal HIV inhibitor, which has a 70% inhibitory effect at the same concentration. researchgate.net Furthermore, another analogue, dehydroantofine, was found to inhibit the replication of HIV in the human H9 T-cell line, exhibiting a 50% effective concentration (EC50) of 1.88 μg/mL. nih.gov These findings underscore the potential of the tylophora alkaloid scaffold for developing new anti-HIV agents. researchgate.net
Inhibition of Hepatitis C Virus (HCV) Replication
This compound analogues have shown potent inhibitory activity against the Hepatitis C Virus (HCV). nih.gov Studies have identified tylophorine analogues, such as DCB-3503 and rac-cryptopleurine, as strong inhibitors of HCV replication in genotype 1b Con 1 isolate cells. nih.govresearchgate.net The antiviral action is not due to direct inhibition of the viral polymerase but through a more indirect, host-factor-mediated mechanism. researchgate.net
The primary mechanism involves the interaction of these compounds with the cellular heat shock cognate protein 70 (Hsc70). nih.govresearchgate.net Hsc70 is known to associate with the HCV replication complex. The tylophorine analogues appear to regulate the ATPase activity of Hsc70, which in turn disrupts the translation of HCV RNA and leads to the inhibition of viral replication. nih.govresearchgate.net It has been noted that this compound itself can inhibit protein synthesis, a mechanism consistent with this pathway. researchgate.net Research into related compounds has shown that this anti-HCV activity can be maintained and even enhanced in certain derivatives, highlighting the therapeutic potential of this molecular structure against HCV. nih.gov
Table 1: Anti-HCV Activity of this compound Analogues
| Compound | Target Virus | Mechanism of Action | Reference |
| DCB-3503 | Hepatitis C Virus (HCV) Genotype 1b | Inhibits HCV replication through allosteric regulation of Hsc70 ATPase activity, perturbing HCV RNA translation. | researchgate.net, nih.gov |
| rac-cryptopleurine | Hepatitis C Virus (HCV) Genotype 1b | Inhibits HCV replication through allosteric regulation of Hsc70 ATPase activity, perturbing HCV RNA translation. | researchgate.net, nih.gov |
Activity against Coronaviruses (e.g., SARS-CoV, TGEV)
Phenanthroindolizidine alkaloids, including this compound, have been identified as novel and potent inhibitors of coronaviruses. nih.gov Research has demonstrated significant antiviral activity against both the porcine transmissible gastroenteritis coronavirus (TGEV), which belongs to Group I coronaviruses, and the human severe acute respiratory syndrome coronavirus (SARS-CoV), a Group II coronavirus. nih.gov
The mechanism of action is believed to involve the direct targeting of the viral replication-transcription machinery. nih.gov These compounds may interact with the viral genomic/subgenomic RNA and nucleocapsid proteins, thereby blocking the synthesis of viral components. nih.gov Several analogues of tylophorine have exhibited high potency, with EC50 values in the low nanomolar range. nih.gov For example, against SARS-CoV infection in Vero 76 cells, tylophorine, tylophorinine, and 7-methoxycryptopleurine (B1249294) oxide showed strong inhibition with EC50 values ranging from less than 5 to 18 nM. nih.gov This potent activity suggests that these compounds could be valuable leads for developing therapeutic agents against coronavirus infections. nih.gov
Table 2: In Vitro Anti-Coronavirus Activity of this compound Analogues
| Compound | Target Virus | Cell Line | EC50 (nM) | Selectivity Index (SI) | Reference |
| Tylophorine | SARS-CoV | Vero 76 | <5 | >100 | nih.gov |
| Tylophorinine | SARS-CoV | Vero 76 | 18 | 78 | nih.gov |
| 7-methoxycryptopleurine oxide | SARS-CoV | Vero 76 | 12 | >83 | nih.gov |
| Tylophorine analogue (1b) | TGEV | ST cells | 8 | 7685 | nih.gov |
| Tylophorine analogue (1d) | TGEV | ST cells | 28 | >1785 | nih.gov |
Antiviral Activity against Plant Viruses (e.g., Tobacco Mosaic Virus)
The antiviral properties of tylophorine-based alkaloids extend to plant pathogens, most notably the Tobacco Mosaic Virus (TMV). nih.gov These compounds have demonstrated strong in vivo anti-TMV effects that surpass those of commercially used antiviral agents like ningnanmycin (B12329754) and ribavirin. nih.gov
The antiviral efficacy is measured in terms of protective, curative, and inactivation activities. Protective activity refers to the ability of the compound to prevent infection when applied before the virus. Curative activity measures the effect on an already established infection. Inactivation activity assesses the direct effect of the compound on the virus particles themselves. For example, one analogue (compound 54) at a concentration of 500 mg/L showed inactivation, curative, and protective activities against TMV of 75.3%, 76.2%, and 68.4%, respectively. Another analogue (compound 49) displayed excellent activity with EC50 values of 127, 156, and 108 mg/L for inactivation, curative, and protective effects, respectively. These results indicate that the phenanthroindolizidine scaffold is a promising starting point for the development of novel agents to control plant viral diseases. nih.gov
Table 3: Antiviral Activity of Tylophorine Analogues against Tobacco Mosaic Virus (TMV)
| Compound Analogue | Concentration | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |
| Compound 48 | 500 mg/L | 59 | 63 | 60 | nih.gov |
| Compound 53 | 500 mg/L | 67.7 | 65.3 | 65.9 | nih.gov |
| Compound 54 | 500 mg/L | 75.3 | 76.2 | 68.4 | nih.gov |
Anti-inflammatory Effects
The phenanthroindolizidine alkaloid class, to which this compound belongs, is recognized for its anti-inflammatory properties. nih.gov This activity is crucial as inflammation is a common and often damaging host response to viral infections and other pathological conditions.
Suppression of Pro-inflammatory Cytokines and Mediators (e.g., NO, TNF-α, IL-6, IL-1β)
The anti-inflammatory effects of tylophorine-based compounds are linked to their ability to modulate key signaling pathways that control the production of pro-inflammatory molecules. A primary mechanism is the inhibition of Nuclear Factor-kappa B (NF-κB) activation. researchgate.net NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the inflammatory mediator nitric oxide (NO). researchgate.netnih.gov
Studies on tylophorine have shown it inhibits NF-κB activation, which is a common pro-inflammatory response in cells infected with coronaviruses. researchgate.net The analogue DCB-3503 has also been shown to suppress the expression of pro-inflammatory cytokines and chemokines. researchgate.net Furthermore, emetine, an alkaloid with a similar isoquinoline (B145761) structure, limits the expression of TNF-α, IL-1β, and IL-6 induced by lipopolysaccharides. acs.org This suppression of key inflammatory mediators highlights the potential of this compound and its analogues as therapeutic agents for managing inflammatory conditions. nih.govacs.org
Table 4: Anti-inflammatory Mechanisms of this compound and Related Compounds
| Compound/Class | Effect | Target/Mediator | Implied Mechanism | Reference |
| Phenanthroindolizidines | Anti-inflammatory activity | General Inflammation | Not specified | nih.gov |
| Tylophorine | Inhibition of pro-inflammatory response | NF-κB | Inhibition of NF-κB activation | researchgate.net |
| DCB-3503 (analogue) | Suppression of expression | Pro-inflammatory cytokines and chemokines | Not specified | researchgate.net |
| Emetine (related alkaloid) | Limits expression | TNF-α, IL-1β, IL-6 | Inhibition of NF-κB pathway | acs.org |
Impact on Immune Cell Function (e.g., Macrophages, T-cells)
Preclinical research indicates that this compound and its analogues possess significant immunomodulatory and anti-inflammatory properties, primarily through their influence on the function of key immune cells such as macrophages and T-lymphocytes. While direct studies on this compound are limited in this specific context, extensive research on its analogues, particularly DCB-3503 and its derivatives, provides substantial insight into their mechanisms of action. These compounds have been shown to suppress pro-inflammatory pathways and enhance regulatory immune responses. nih.govnih.gov
The interaction between macrophages and T-cells is a cornerstone of the adaptive immune response. bristol.ac.uk Macrophages act as antigen-presenting cells that activate T-cells, and both cell types secrete signaling molecules called cytokines that can either amplify or dampen inflammatory responses. bristol.ac.ukfrontiersin.org Tylophorine-based alkaloids appear to intervene in this cross-talk, shifting the balance away from inflammation and towards immune regulation.
Effects on Macrophage-Mediated Inflammation
Macrophages are critical players in inflammation, capable of producing a host of pro-inflammatory mediators. frontiersin.org Studies on analogues of this compound demonstrate a potent ability to suppress these macrophage functions.
Notably, the tylophorine analogue DCB-3503 and its derivatives have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in the murine macrophage cell line RAW 264.7. nih.govresearchgate.net TNF-α is a major mediator of inflammation in numerous autoimmune diseases. mdpi.com The inhibition of this cytokine by tylophorine analogues points to a significant anti-inflammatory mechanism. For instance, the analogue compound 18 (a salt derivative of (±)-tylophorine) was identified as a particularly effective inhibitor of TNF-α. nih.gov The mechanism for this is suggested to involve a reduction in the stability of TNF-α mRNA. nih.gov
Furthermore, the anti-inflammatory activity of these compounds is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) in macrophages. nih.gov Natural alkaloids like R-tylophorine have been observed to suppress the release of nitric oxide (NO) from activated macrophages. nih.gov The analogue DCB-3503 has also been reported to inhibit NF-κB-mediated transcription. nih.govresearchgate.net
| Compound | Description | Effect on TNF-α Production (RAW 264.7 Cells) | Reference |
|---|---|---|---|
| DCB-3503 (Compound 4) | Tylophorine Analogue | Significant Inhibition | nih.govresearchgate.net |
| Compound 18 | Salt derivative of (±)-tylophorine | Most Significant Inhibition | nih.govresearchgate.net |
| Compound 19 | Succinate salt of (±)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
| Compound 1 | (±)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
| Compound 2 | S-(+)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
| Compound 9 | Hydrobromide salt of (±)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
| Compound 12 | Nitrate salt of (±)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
| Compound 21 | Maleate salt of (±)-tylophorine | Significant Inhibition | nih.govresearchgate.net |
Modulation of T-cell Differentiation and Function
The effects of this compound analogues extend to T-lymphocytes, particularly influencing the differentiation of regulatory T-cells (Tregs). Tregs are a specialized subset of T-cells that are critical for maintaining immune homeostasis and preventing autoimmunity. nih.gov They are characterized by the expression of the transcription factor Foxp3. nih.govnih.gov
Several studies have shown that tylophorine analogues can enhance the expression of Foxp3 in T-cells, thereby promoting the development of Tregs. nih.govnih.govoup.com The analogue DCB-3503 and its derivatives, such as compounds 9 , 13 , 19 , 31 , and 32 , significantly promoted Foxp3 expression in cultured T-cells. nih.govresearchgate.net A novel analogue, W-8 , was also found to enhance TGF-β-induced Foxp3 expression at both the mRNA and protein levels. nih.govoup.com
The mechanism behind this induction of Foxp3 involves the inhibition of key signaling pathways like AKT/mTOR and ERK. researchgate.netnih.gov Inhibition of these pathways by analogues like W-8 and compound 31 facilitates the activity of TGF-β signaling and promotes epigenetic modifications (demethylation) at the Foxp3 gene promoter, leading to stabilized expression. nih.govnih.gov By promoting the generation of Tregs, these compounds can effectively suppress excessive immune responses, which is a highly desirable therapeutic strategy for autoimmune and inflammatory diseases.
| Compound | Description | Effect on Foxp3 Expression in T-cells | Reference |
|---|---|---|---|
| DCB-3503 (Compound 4) | 14-hydroxy tylophorine analogue | Promoted expression (39% increase) | nih.gov |
| Compound 9 | Hydrobromide salt of (±)-tylophorine | Promoted expression (40% increase) | nih.gov |
| Compound 13 | Picrate salt of (±)-tylophorine | Promoted expression (47% increase) | nih.gov |
| Compound 19 | Succinate salt of (±)-tylophorine | Promoted expression (48% increase) | nih.gov |
| Compound 31 | C9-substituted phenanthrene-based tylophorine derivative | Promoted expression (41% increase) | nih.gov |
| Compound 32 | C9-substituted phenanthrene-based tylophorine derivative | Promoted expression (47% increase) | nih.gov |
| W-8 | Tylophorine Analogue | Enhanced TGF-β-induced expression | nih.govoup.com |
| R-(−)-tylophorine (Compound 3) | Isomer of tylophorine | Slightly promoting effect | nih.gov |
Structure Activity Relationship Sar Studies of Tylocrebrine and Its Derivatives
Impact of Stereochemistry on Biological Activity and Selectivity
The stereochemistry of phenanthroindolizidine alkaloids is a critical determinant of their biological activity. ontosight.ainih.gov These molecules are chiral, primarily due to the stereocenter at the C-13a position, and are biosynthesized in an enantiomerically pure form. nih.gov The spatial arrangement of the substituents around this chiral center significantly affects how the molecule interacts with its biological targets, influencing both its potency and selectivity. ontosight.ainih.gov
For instance, in the case of the related phenanthroindolizidine alkaloid antofine, the natural (R)-enantiomer demonstrates greater cytostatic activity in human colorectal (HCT 116) and lung (A549) carcinoma cells compared to its unnatural (S)-enantiomer. nih.gov Conversely, for tylophorine (B1682047), the unnatural (S)-enantiomer is significantly more cytostatic in human nasopharyngeal carcinoma (KB) cells than the natural (R)-enantiomer. nih.gov This highlights that the optimal stereochemistry for biological activity can vary depending on the specific compound and the cell line being tested.
The stereochemistry not only impacts the potency but can also influence the selectivity of the compound for different biological targets. Different enantiomers can exhibit varying affinities for receptors, enzymes, and transport proteins. ontosight.ainih.gov This stereospecificity can be attributed to the three-dimensional fit between the chiral drug molecule and its typically chiral biological target.
Table 1: Impact of Stereochemistry on Cytotoxicity of Phenanthroindolizidine Alkaloids
| Compound | Stereochemistry | Cell Line | IC50 (nM) |
| Antofine | (R)-enantiomer | HCT 116 | 9.9 |
| Antofine | (R)-enantiomer | A549 | 10.4 |
| Antofine | Racemate | HCT 116 | 29.4 |
| Antofine | Racemate | A549 | 25.1 |
| Tylophorine | (R)-enantiomer | KB | 173 |
| Tylophorine | (S)-enantiomer | KB | 12 |
Data sourced from multiple studies. nih.gov
Phenanthrene (B1679779) Ring Substitution Effects on Potency and Efficacy
The substitution pattern on the phenanthrene ring system of (-)-Tylocrebrine and related alkaloids plays a crucial role in their anticancer activity. nih.govresearchgate.net SAR studies have shown that the type and position of substituents on this aromatic moiety significantly modulate the compound's potency and efficacy. researchgate.net
For example, studies on antofine analogues revealed that the substituents at the C2, C3, and C6 positions are critical. nih.gov The presence of methoxy (B1213986) groups at these positions, as seen in the natural product, is important for high cytotoxicity. nih.gov Altering the C2 substituent from a methoxy group to a hydroxyl, iso-propoxy, or a methylenedioxy group (shared with C3) resulted in a significant decrease in cytotoxic activity. nih.gov This suggests that the C2 position requires a small hydrogen-bond acceptor, but not a donor, for optimal activity. nih.gov
Table 2: Effect of Phenanthrene Ring Substitutions on Cytotoxicity (HCT 116 Cells)
| Compound | R1 (C2) | R2 (C3) | R3 (C6) | IC50 (nM) |
| (R)-antofine | OMe | OMe | OMe | 9.9 |
| Analog 1 | OH | OMe | OMe | >1000 |
| Analog 2 | O-i-Pr | OMe | OMe | >1000 |
| Analog 3 | -OCH2O- (C2-C3) | OMe | >1000 |
Data adapted from SAR studies on antofine. nih.gov
Modifications of the Indolizidine Moiety
Modifications to the indolizidine portion of the this compound structure have been explored to improve its pharmacological profile. The non-planar structure of the indolizidine moiety itself is considered crucial for the biological activity of these alkaloids. nih.govvliz.be
The introduction of a hydroxyl group at the C14 position of the indolizidine ring has been shown to be a key modification. nih.gov For instance, the presence of a C14-hydroxyl group in compounds like tylophorinidine (B1199142) may contribute to more favorable pharmacokinetic properties in vivo. nih.gov In some cases, hydroxylation at C14 has been linked to enhanced antiviral effects. nih.govvliz.be Conversely, adding an acetoxyl group at C14 has been found to decrease antiviral activity. vliz.be
The synthesis of analogues with modifications to the pyrrolidine (B122466) ring within the indolizidine system has been challenging, limiting the availability of SAR data for this part of the molecule. nih.gov However, newer synthetic methods are providing greater access to such derivatives, opening up possibilities for further exploration. nih.gov Efforts to increase the polarity of the molecule by opening the indolizidine ring have often led to a significant loss of cytotoxicity, highlighting the importance of the intact pentacyclic structure for potent activity. nih.govmdpi.com
Table 3: Influence of Indolizidine Moiety Modifications on Biological Activity
| Compound | Modification | Biological Effect |
| Tylophorine Analog | C14-hydroxyl | Potentiates anti-TGEV effects |
| Tylophorine Analog | C14-acetoxyl | Decreases antiviral activity |
| Tylophorine Analog | Indolizidine ring opening | Significant loss of cytotoxicity |
Information compiled from various SAR studies. nih.govvliz.bemdpi.com
Correlation between Structural Features and Pharmacokinetic Properties (e.g., Blood-Brain Barrier Penetration)
A significant hurdle in the clinical development of phenanthroindolizidine alkaloids, including this compound, has been their toxicity to the central nervous system (CNS). researchgate.netplos.org This toxicity is largely attributed to the ability of these lipophilic compounds to cross the blood-brain barrier (BBB). nih.govresearchgate.net Consequently, a major focus of SAR studies has been to understand the relationship between the chemical structure and pharmacokinetic properties, particularly BBB penetration.
The lipophilicity of these alkaloids is a key factor governing their ability to permeate the BBB. scienceopen.com To mitigate CNS toxicity, researchers have synthesized more polar analogues with the aim of restricting their entry into the brain. nih.govmdpi.com Strategies to increase polarity have included the introduction of hydroxyl groups on the E-ring (indolizidine moiety) or the formal opening of the indolizidine ring. nih.govunc.edu While these modifications can reduce BBB penetration, they often come at the cost of decreased cytotoxic potency. mdpi.com
More recent approaches have focused on developing prodrugs. For example, creating quaternary ammonium (B1175870) salts of antofine results in highly polar derivatives that are less likely to cross the BBB. researchgate.net These prodrugs are designed to be stable under normal physiological conditions but can be activated in the hypoxic environment of tumors, releasing the active cytotoxic agent. researchgate.net Additionally, nanoparticle formulations have been explored as a means to retain the anticancer activity of compounds like tylocrebrine (B1682565) while reducing their brain penetration. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have also become a valuable tool, suggesting that phenanthroindolizidine alkaloids are generally lipophilic and likely to distribute into the brain. scienceopen.com
Table 4: Strategies to Modify Pharmacokinetic Properties and BBB Penetration
| Modification Strategy | Structural Change | Desired Outcome |
| Increase Polarity | Introduction of hydroxyl groups on the indolizidine ring | Reduced BBB penetration |
| Increase Polarity | Opening of the indolizidine ring | Reduced BBB penetration |
| Prodrug Approach | Formation of quaternary ammonium salts | Reduced BBB penetration, tumor-specific activation |
| Formulation | Nanoparticle encapsulation | Retain anticancer activity, reduce brain penetration |
Based on findings from multiple research efforts. nih.govnih.govresearchgate.netunc.edu
Advanced Formulation Strategies for Tylocrebrine
Polymeric Nanoparticle Encapsulation and Delivery Systems
(-)-Tylocrebrine, a natural product with recognized anticancer properties, has been the focus of advanced formulation strategies to enhance its therapeutic potential. nih.gov Researchers have successfully encapsulated this compound within polymeric nanoparticles, specifically utilizing poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer. nih.gov This encapsulation serves as a sophisticated delivery system, aiming to overcome some of the limitations observed with the free form of the drug. nih.govacs.org The formulation process involves creating an oil-in-water emulsion where this compound and PLGA are dissolved in an organic solvent and then emulsified in an aqueous solution. nih.gov This method allows for the formation of nanometer-sized particles that effectively entrap the active compound. nih.gov
Targeted Delivery Systems (e.g., Epidermal Growth Factor Receptor (EGFR)-Targeted Nanoparticles)
To improve the specificity of the delivery system towards cancer cells, this compound-loaded PLGA nanoparticles have been further engineered into a targeted delivery system. nih.govnih.gov This is achieved by functionalizing the surface of the nanoparticles with ligands that bind to receptors overexpressed on tumor cells. acs.orgresearchgate.net A notable example is the development of Epidermal Growth Factor Receptor (EGFR)-targeted nanoparticles. nih.govmedchemexpress.cn EGFR is frequently overexpressed in various types of tumors, making it a prime target for cancer therapy. acs.orgnih.gov
The process involves conjugating an EGFR-targeting peptide to the surface of the pre-formed nanoparticles. nih.gov This creates a "smart" delivery vehicle that can preferentially recognize and bind to cancer cells expressing high levels of EGFR, thereby concentrating the therapeutic payload at the tumor site. nih.govresearchgate.net This targeted approach is designed to enhance the efficacy of this compound while potentially reducing its exposure to healthy tissues. nih.gov
Influence of Formulation on Cellular Uptake and Intracellular Accumulation
The formulation of this compound into polymeric nanoparticles significantly influences its interaction with cancer cells, particularly its cellular uptake and intracellular accumulation. nih.gov Studies have demonstrated that the acidic tumor microenvironment can negatively impact the uptake of free this compound, as the compound is a weak base that becomes ionized under acidic conditions, reducing its ability to diffuse across cell membranes. nih.govumn.edu
Encapsulation within EGFR-targeted nanoparticles has been shown to overcome this limitation and enhance cellular uptake. nih.gov In in vitro studies using A431 cancer cells, which overexpress EGFR, the targeted nanoparticles led to a significantly higher intracellular accumulation of the drug compared to the free drug. nih.gov Specifically, EGFR-targeted nanoparticles increased the cellular drug uptake by approximately threefold. nih.gov This enhanced uptake is believed to be mediated by the EGFR receptor on the cancer cells. nih.gov
Table 1: Cellular Uptake of this compound Formulations in A431 Cancer Cells
| Formulation | Relative Cellular Uptake Increase (vs. Free Drug) | Significance (p-value) |
|---|---|---|
| EGFR-Targeted Nanoparticles | ~3-fold | p < 0.05 |
| Non-Targeted Nanoparticles | Data not specified as a direct fold-increase vs. free drug, but uptake was lower than targeted nanoparticles. | N/A |
This table summarizes the comparative cellular uptake of different this compound formulations in A431 cells, highlighting the superior performance of the EGFR-targeted system. Data is sourced from in vitro experiments measuring intracellular drug concentration. nih.gov
Enhanced Tumor Accumulation in Preclinical Models
The advantages of polymeric nanoparticle formulation, particularly with EGFR targeting, extend to in vivo settings, as demonstrated in preclinical mouse xenograft models of epidermoid cancer. nih.govacs.org Encapsulating this compound in nanoparticles is designed to leverage the Enhanced Permeability and Retention (EPR) effect, which leads to passive accumulation of nanoparticles in tumor tissue. nih.gov
Pharmacokinetic studies revealed that the nanoparticle formulations altered the drug's distribution, leading to enhanced accumulation in tumors. nih.govnih.gov When administered in EGFR-targeted nanoparticles, this compound concentrations in the tumor were two to four times higher than those observed with the free drug at various time points post-administration. nih.gov Non-targeted nanoparticles also showed a twofold higher tumor concentration at 2 and 4 hours post-dose compared to the free drug, though the effect was less sustained than with the targeted version. nih.gov This enhanced and sustained tumor accumulation is a key factor in improving the potential antitumor activity of the compound. acs.orgumn.edu
Table 2: Tumor Accumulation of this compound Formulations in a Mouse Xenograft Model
| Formulation | Relative Tumor Concentration Increase (vs. Free Drug) | Time Points of Observation |
|---|---|---|
| EGFR-Targeted Nanoparticles | 2 to 4-fold higher | 0.5, 2, 4, and 6 hours post-dose |
| Non-Targeted Nanoparticles | 2-fold higher | 2 and 4 hours post-dose |
This table presents the findings on tumor drug concentration from in vivo pharmacokinetic studies, comparing different formulations of this compound. nih.gov
Mechanisms of Resistance to Tylocrebrine and Its Analogues
Cellular Mechanisms of Drug Resistance
Resistance to chemotherapeutic agents is a significant challenge in cancer treatment, often driven by various cellular mechanisms. medtechbcn.commdpi.com One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively efflux drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. medtechbcn.comcaister.comfrontiersin.org Key members of this family implicated in multidrug resistance (MDR) include P-glycoprotein (P-gp or MDR1), encoded by the ABCB1 gene, and the Multidrug Resistance-Associated Protein 1 (MRP1). medtechbcn.commdpi.comresearchgate.net
Phenanthroindolizidine alkaloids, including (-)-Tylocrebrine and its analogues, have demonstrated efficacy against various multidrug-resistant cancer cell lines, suggesting they may be able to circumvent common resistance pathways. researchgate.netmdpi.com For instance, this compound has shown potent activity against the drug-resistant NCI/ADR-RES ovarian cancer cell line. researchgate.net Similarly, the analogue DCB-3503 proved effective against resistant cell lines that overexpress MDR and MRP transporters. mdpi.com
Research into the interaction between these alkaloids and specific resistance mechanisms has provided further insight. A study assessing the cytotoxic activity of antofine N-oxide derivatives, which are analogues of this compound, against a drug-sensitive cell line (KB-3-1) and a multidrug-resistant cell line (KB-V1) overexpressing P-glycoprotein, revealed important findings. capes.gov.br The resistant cell line exhibited only marginal resistance to the tested alkaloids, indicating that these compounds are poor substrates for the P-glycoprotein efflux pump. capes.gov.br This characteristic is a significant advantage, as it suggests the compounds may retain their activity in tumors that have developed P-gp-mediated resistance to other chemotherapies. globalresearchonline.net
The cytotoxic activities and resistance factors are detailed in the table below.
| Compound | Cell Line | IC₅₀ (nM) capes.gov.br | Resistance Factor (KB-V1/KB-3-1) capes.gov.br |
| (-)-10β-antofine N-oxide | KB-3-1 (Drug-Sensitive) | 94 | 2.0 |
| KB-V1 (Multidrug-Resistant) | 188 | ||
| (-)-10β,13aα-14β-hydroxyantofine N-oxide | KB-3-1 (Drug-Sensitive) | 106 | 2.1 |
| KB-V1 (Multidrug-Resistant) | 225 | ||
| (-)-10β,13aα-secoantofine N-oxide | KB-3-1 (Drug-Sensitive) | 4800 | 1.3 |
| KB-V1 (Multidrug-Resistant) | 6100 |
Beyond circumventing P-gp-mediated efflux, some analogues have shown activity against cells with other resistance mechanisms. The analogue (-)-antofine (B1663387), for example, effectively inhibited the proliferation of Caki-1 renal cancer cells that were resistant to well-known Met tyrosine kinase inhibitors (TKIs). nih.gov This resistance in Caki-1 cells is associated with mutations in the Met receptor tyrosine kinase, which enhances its endosomal signaling. nih.gov The ability of (-)-antofine to negatively regulate this specific signaling pathway highlights an alternative mechanism by which these alkaloids can overcome drug resistance. nih.gov
Other cellular processes implicated in drug resistance include the inhibition of apoptosis (programmed cell death). mdpi.comdovepress.com While the primary mechanism of action for phenanthroindolizidine alkaloids is often cited as the inhibition of protein and DNA synthesis, their ability to overcome resistance suggests a complex interplay with various cellular pathways that tumors exploit for survival. mdpi.comiiarjournals.orgspandidos-publications.com
Future Research Directions for Tylocrebrine Based Therapeutics
Development of Novel Analogues with Improved Therapeutic Index
A primary focus of future research is the rational design and synthesis of novel (-)-Tylocrebrine analogues with an enhanced therapeutic index. This involves modifying the core structure to reduce toxicity while maintaining or even augmenting its desired biological activity.
Structure-Activity Relationship (SAR) Studies: A deep understanding of the structure-activity relationships of phenanthroindolizidine alkaloids is crucial. mdpi.comnih.gov Studies have shown that the planarity of the phenanthrene (B1679779) ring system is important for cytotoxicity. nih.gov Modifications to the substituents on the phenanthrene ring and the indolizidine moiety can significantly impact both efficacy and toxicity. mdpi.comnih.gov For instance, the presence of hydroxyl groups at specific positions can potentiate activity, while other substitutions may decrease it. mdpi.com
Key Structural Modifications and Their Effects:
Phenanthrene Ring Substitutions: The type and position of substituents on the phenanthrene ring influence cytotoxicity. nih.gov Replacing a methoxy (B1213986) group with a hydroxyl group at the C-3 position has been shown to increase cytotoxic activity. nih.gov
Indolizidine Moiety: The non-planar structure of the indolizidine part of the molecule is considered critical for its biological effects. mdpi.com
Polarity and CNS Penetration: A major challenge with this compound was its ability to cross the blood-brain barrier, leading to neurotoxicity. nih.gov Synthesizing more polar analogues is a strategy to limit central nervous system penetration. nih.gov
Table 1: Examples of this compound Analogues and their Reported Activities
| Analogue/Derivative | Modification | Reported Activity/Finding |
| DCB-3503 | A tylophorine (B1682047) analogue | Inhibited growth of pancreatic and hepatocellular cancer cells. mdpi.com Showed effectiveness against drug-resistant cell lines. mdpi.com |
| PF403 | A trimethoxy derivative of tylophorine | Exhibited promising antitumor properties in preclinical models. mdpi.com |
| Gem-dimethyl tylophorine analogue (Compound 4b) | Modification of tylophorine | Demonstrated potent anti-cancer activity and improved drug-like properties such as solubility and stability. scienceopen.com |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | Phenanthrene-based tylophorine derivative | Showed good cytotoxic activity against a human large-cell lung carcinoma cell line. nih.gov |
| Methanesulfonamide analogue of cryptopleurine (B1669640) (5b) | Sulfonamide analogue of a related alkaloid | Exhibited improved bioavailability and significant antitumor activity. acs.org |
Exploration of Combination Therapies and Synergistic Effects
Combining this compound or its analogues with existing chemotherapeutic agents or other targeted therapies is a promising strategy to enhance anticancer efficacy and potentially reduce required dosages, thereby minimizing toxicity. oncotarget.commdpi.comfrontiersin.org
Potential Synergistic Partners:
Conventional Chemotherapeutics: Combining this compound analogues with drugs like doxorubicin (B1662922) or docetaxel (B913) could lead to synergistic or additive effects, targeting different cellular pathways to kill cancer cells more effectively. oncotarget.comfrontiersin.orgnih.gov
Targeted Therapies: Investigating combinations with inhibitors of specific signaling pathways, such as those involving NF-κB or Akt/mTOR, which are known to be affected by tylophorine-related compounds, could be beneficial. researchgate.net
Natural Products: The synergistic effects of combining different natural products with anticancer drugs are being increasingly studied. frontiersin.orgnih.govdiva-portal.orgmdpi.com For instance, combining a this compound analogue with a compound like resveratrol (B1683913) or quercetin (B1663063) could enhance apoptosis in cancer cells. frontiersin.orgnih.gov
The rationale behind combination therapy is to target multiple key pathways involved in cancer progression, which can lead to improved therapeutic outcomes and help overcome drug resistance. oncotarget.comfrontiersin.org
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While the inhibition of protein and nucleic acid synthesis is a known mechanism of action for this compound, a complete understanding of its molecular targets and the signaling pathways it modulates is still lacking. mdpi.comnih.gov
Known and Potential Molecular Targets:
Protein Synthesis: this compound and related alkaloids are known to be potent inhibitors of protein synthesis. mdpi.comnih.gov
NF-κB Signaling Pathway: Tylophorine analogues have been shown to inhibit NF-κB mediated transcription, a key pathway in inflammation and cancer. nih.govmdpi.com
Met Endosomal Signaling: The related alkaloid (-)-antofine (B1663387) has been found to negatively regulate Met endosomal signaling, suggesting a potential target for overcoming resistance to certain tyrosine kinase inhibitors. nih.gov
Other Potential Targets: Research suggests that phenanthroindolizidine alkaloids may have novel molecular targets different from those of known anticancer drugs. nih.gov Further investigation into these could reveal new mechanisms and opportunities for therapeutic intervention. This includes potential effects on cyclin-dependent kinases and other cell cycle regulators. mdpi.com
Unraveling these undiscovered targets and pathways will be crucial for designing more specific and effective analogues and for identifying patient populations most likely to respond to this compound-based therapies.
Advancements in Targeted Delivery Systems for Enhanced Efficacy
To overcome the toxicity issues associated with systemic administration, the development of advanced drug delivery systems is a critical area of future research. nih.govumn.edu These systems aim to deliver this compound or its analogues specifically to tumor tissues, thereby increasing local drug concentration and reducing exposure to healthy tissues.
Nanoparticle-Based Delivery Systems:
Polymeric Nanoparticles: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has been shown to reduce its penetration into the brain and enhance its accumulation in tumors. nih.govnih.govresearchgate.net
Targeted Nanoparticles: Functionalizing these nanoparticles with ligands that bind to receptors overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR), can further improve tumor-specific delivery and efficacy. nih.govnih.gov Studies have shown that EGFR-targeted nanoparticles loaded with this compound were significantly more effective at killing tumor cells than the free drug. nih.govnih.gov
Table 2: Research Findings on Targeted Delivery of this compound
| Delivery System | Key Finding | Reference |
| EGFR-targeted PLGA nanoparticles | Increased cellular uptake in cancer cells. | nih.gov |
| EGFR-targeted PLGA nanoparticles | Lower brain penetration and enhanced tumor accumulation in vivo. | nih.govnih.gov |
| EGFR-targeted PLGA nanoparticles | Greater tumor growth inhibition in a mouse xenograft model. | nih.govnih.gov |
Future work in this area could explore other targeting moieties and stimuli-responsive nanoparticles that release the drug only in the specific microenvironment of the tumor. acs.org These advancements in drug delivery hold the key to unlocking the therapeutic potential of this compound while ensuring patient safety.
Q & A
Q. What is the primary mechanism of action of (-)-Tylocrebrine in eukaryotic cells, and how can this be experimentally validated?
this compound inhibits protein synthesis by targeting the 40S ribosomal subunit, as demonstrated through genetic and biochemical studies in Chinese Hamster Ovary (CHO) cell mutants resistant to this compound . To validate this, researchers can:
- Use ribosomal binding assays (e.g., radiolabeled this compound competition experiments with emetine or cryptopleurine) to confirm shared binding sites.
- Perform polysome profiling to assess translational arrest in treated cells.
- Employ site-directed mutagenesis of ribosomal proteins (e.g., RPS14 mutations linked to resistance) to map critical interaction sites .
Q. What are the key challenges in synthesizing this compound, and what strategies address regioselectivity in its pentacyclic structure?
The synthesis of this compound faces challenges in regioselective aryl-alkene bond formation and stereochemical control. Methodological solutions include:
- Disconnection strategies focusing on late-stage C–C bond formation to construct the phenanthropiperidine core, as detailed in Scheme 48 of synthetic studies .
- Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) to establish stereocenters.
- NMR-guided regioselectivity analysis to optimize reaction conditions for key steps like cyclization .
Q. How do structural modifications of this compound influence its bioactivity, and what analytical tools are critical for SAR studies?
Structural determinants such as the C9 hydroxyl group and the phenanthrene ring system are critical for ribosome binding. Researchers should:
- Use X-ray crystallography or cryo-EM to visualize compound-ribosome interactions.
- Synthesize analogs (e.g., deoxytylophorinine) and compare IC₅₀ values in cell viability assays .
- Apply molecular dynamics simulations to predict binding affinity changes caused by modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data among this compound derivatives?
Discrepancies in SAR data (e.g., variable potency despite similar structures) require:
- Orthogonal validation using ribosomal translation assays (cell-free systems) to isolate target effects from cellular uptake variables.
- Metabolomic profiling to assess derivative stability or metabolic conversion in different cell lines.
- Comparative crystallography of ribosome-bound analogs to identify subtle conformational changes .
Q. What experimental models are suitable for studying resistance mechanisms to this compound, and how can they inform therapeutic design?
Resistance mechanisms (e.g., ribosomal protein mutations) can be investigated using:
- CHO cell mutants with emetine/tylocrebrine resistance, followed by whole-exome sequencing to identify RPS14 or RPL10 mutations .
- CRISPR-Cas9 ribosome editing in human cell lines to replicate resistance-associated mutations.
- Cross-resistance profiling with other ribosome-targeting agents (e.g., homoharringtonine) to map shared vs. unique resistance pathways .
Q. How should in vivo studies of this compound be designed to balance efficacy and toxicity, given its narrow therapeutic index?
Preclinical studies require:
- Pharmacokinetic optimization using deuterated analogs or prodrugs to improve bioavailability and reduce off-target effects .
- Toxicity-driven dosing regimens (e.g., maximum tolerated dose studies in murine models) with endpoints like neurotoxicity scoring.
- Biomarker development (e.g., ribosomal stress markers like p53 activation) to monitor therapeutic windows .
Methodological Considerations
- Data Validation : Cross-reference biochemical assays (e.g., ribosomal binding) with cellular viability data to distinguish direct target effects from secondary mechanisms .
- Synthetic Reproducibility : Document chiral purity and regioselectivity outcomes using HPLC and 2D-NMR in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
- Literature Gaps : Prioritize studies clarifying this compound’s neurotoxicity mechanisms and its potential synergy with other translation inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
